Benzophenone, 4-ethoxy-4'-methoxy-

説明

BenchChem offers high-quality Benzophenone, 4-ethoxy-4'-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzophenone, 4-ethoxy-4'-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

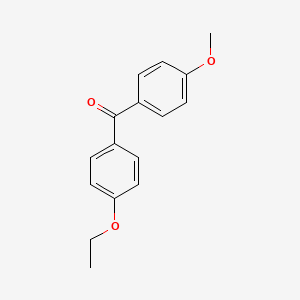

Structure

3D Structure

特性

IUPAC Name |

(4-ethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-15-10-6-13(7-11-15)16(17)12-4-8-14(18-2)9-5-12/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFSDXPGMHHSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200929 | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-92-7 | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-ethoxy-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Research Landscape and Academic Context of Benzophenone, 4 Ethoxy 4 Methoxy

Evolution of Research Themes for Benzophenone (B1666685), 4-ethoxy-4'-methoxy-

The research trajectory for benzophenone derivatives has evolved significantly over the decades. Initially, studies centered on the fundamental photochemistry of the parent benzophenone molecule, particularly its ability to undergo intersystem crossing to a triplet state and act as a photosensitizer.

The focus then expanded to substituted benzophenones, with researchers investigating how different functional groups influence their photophysical and chemical properties. The introduction of electron-donating groups, such as the methoxy (B1213986) and ethoxy groups found in 4-ethoxy-4'-methoxybenzophenone, became a key theme. These substituents can modulate the energy levels of the excited states and influence the efficiency of photochemical reactions. rsc.org Research has explored their use as photoinitiators in polymerization, in the synthesis of complex molecules, and as molecular probes in chemical biology. mdpi.comnih.gov The development of bifunctional benzophenone probes, which contain an additional reactive group or tracer, highlights the sophisticated applications of these molecules in studying biological systems. nih.gov

Interdisciplinary Perspectives in Studies of 4-ethoxy-4'-methoxybenzophenone

The study of 4-ethoxy-4'-methoxybenzophenone and its analogues sits (B43327) at the intersection of several scientific disciplines:

Organic Synthesis: The creation of asymmetrically substituted benzophenones like this compound presents interesting synthetic challenges. Research in this area focuses on developing efficient and selective methods, often variations of the Friedel-Crafts acylation, to construct the diaryl ketone framework. The synthesis of related compounds, such as (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives, showcases the efforts to build libraries of these molecules for further study. nih.gov

Photochemistry and Physical Chemistry: The core of benzophenone research lies in its photochemical reactivity. Upon UV excitation, benzophenones typically form a short-lived singlet excited state (S₁) which rapidly converts to a more stable triplet state (T₁). mdpi.com This triplet state is a powerful hydrogen abstractor, a property widely used to study reaction mechanisms. The alkoxy substituents in 4-ethoxy-4'-methoxybenzophenone are expected to influence the lifetime and reactivity of this triplet state. Studies on similar donor-acceptor compounds have shown that the position of substituents can dramatically alter the excited-state evolution, including processes like intramolecular charge transfer (ICT) and intersystem crossing (ISC). rsc.org

Materials Science: Alkoxy-substituted aromatic compounds are valuable building blocks in materials science. They can be incorporated into polymers to modify their properties or used in the development of photoactive materials. For instance, alkoxy-substituted mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene derivatives have been studied for their improved performance in organic thin-film transistors, suggesting a potential avenue for the application of benzophenone derivatives. researchgate.net

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in modern chemical research. For molecules like 4-ethoxy-4'-methoxybenzophenone, computational studies can predict molecular geometry, electronic structure, and spectroscopic properties, offering a deeper understanding of the experimental data and guiding the design of new compounds with desired characteristics. rsc.org

Methodological Approaches in Benzophenone, 4-ethoxy-4'-methoxy- Research

The investigation of a compound like 4-ethoxy-4'-methoxybenzophenone involves a well-established set of experimental and theoretical techniques.

Synthesis and Characterization: The most common synthetic route to such benzophenones is the Friedel-Crafts acylation . This would likely involve the reaction of an anisole (B1667542) derivative with an ethoxy-substituted benzoyl chloride (or vice-versa) in the presence of a Lewis acid catalyst like aluminum chloride. An alternative approach could involve the oxidation of the corresponding diphenylmethane (B89790). Following synthesis, purification is typically achieved through techniques like column chromatography and recrystallization.

The structural identity and purity of the synthesized compound are confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) group would be expected in the region of 1650-1670 cm⁻¹.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. isca.menih.gov

Physicochemical and Photophysical Analysis:

UV-Visible Spectroscopy: This technique is used to determine the wavelengths of maximum absorption (λmax), providing information about the electronic transitions within the molecule.

Transient Absorption Spectroscopy: To study the dynamics of the excited states, ultrafast techniques like femtosecond and nanosecond transient absorption spectroscopy are employed. These methods allow researchers to track the formation and decay of the singlet and triplet excited states on their natural timescales. rsc.org

Below are data tables summarizing the computed properties of 4-ethoxy-4'-methoxybenzophenone and typical spectroscopic data that would be expected based on analogous compounds.

Table 1: Computed Physicochemical Properties of (4-ethoxyphenyl)(4-methoxyphenyl)methanone

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | (4-ethoxyphenyl)-(4-methoxyphenyl)methanone |

| CAS Number | 52886-92-7 |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 40569. researchgate.net

Table 2: Representative Spectroscopic Data for Alkoxy-Substituted Benzophenones

| Technique | Expected Features for 4-ethoxy-4'-methoxybenzophenone |

|---|---|

| FT-IR (cm⁻¹) | ~1660 (strong, C=O stretch); ~1250 & ~1040 (C-O stretch); ~3000-2850 (C-H stretch) |

| ¹H NMR (ppm) | ~7.7-7.8 (d, 2H, Ar-H ortho to C=O); ~6.9-7.0 (d, 2H, Ar-H ortho to OCH₃/OCH₂CH₃); ~4.1 (q, 2H, -OCH₂CH₃); ~3.8 (s, 3H, -OCH₃); ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (ppm) | ~195 (C=O); ~163 (Ar-C-O); ~132 (Ar-C ortho to C=O); ~130 (Ar-Cipso); ~114 (Ar-C ortho to O-Alkyl); ~64 (-OCH₂-); ~55 (-OCH₃); ~15 (-CH₃) |

| UV-Vis (nm) | λmax ≈ 280-300 nm |

Note: These are expected values based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions. isca.menih.gov

Advanced Synthetic Methodologies for Benzophenone, 4 Ethoxy 4 Methoxy and Its Derivatives

Development of Novel Synthetic Pathways to 4-ethoxy-4'-methoxybenzophenone

The classical and most direct route to substituted benzophenones is the Friedel-Crafts acylation. For 4-ethoxy-4'-methoxybenzophenone, this can be theoretically achieved in two ways: the acylation of phenetole (B1680304) (ethoxybenzene) with 4-methoxybenzoyl chloride, or the acylation of anisole (B1667542) (methoxybenzene) with 4-ethoxybenzoyl chloride. Both reactions typically employ a Lewis acid catalyst, such as anhydrous aluminum chloride. prepchem.com

However, researchers have developed alternative and often more versatile pathways to overcome some limitations of the Friedel-Crafts reaction, such as catalyst deactivation and regioselectivity issues. One notable alternative involves a multi-step process starting from more readily available precursors. For instance, a Williamson ether synthesis approach can be employed, starting from a hydroxy-substituted benzophenone (B1666685). This pathway is analogous to the synthesis of 4,4'-dimethoxybenzophenone (B177193), which can be prepared from 4,4'-dihydroxybenzophenone (B132225) by methylation. chemicalbook.com In the case of the target molecule, one could start with 4-hydroxy-4'-methoxybenzophenone and perform an ethylation using a reagent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Another advanced methodology is the oxidation of the corresponding diphenylmethane (B89790) precursor, (4-ethoxyphenyl)(4-methoxyphenyl)methane, or its corresponding alcohol (benzhydrol). Selective oxidation of para-substituted benzhydrols to their respective benzophenones can be achieved with high yields (often exceeding 90%) using oxidants like monochromate ions under phase transfer catalysis conditions. researchgate.net This method is highly selective and avoids the formation of benzoic acid by-products. researchgate.net

| Synthetic Pathway | Key Reactants | Typical Catalyst/Reagent | General Description |

| Friedel-Crafts Acylation | Anisole and 4-ethoxybenzoyl chloride (or Phenetole and 4-methoxybenzoyl chloride) | AlCl₃ (Lewis Acid) | A direct, single-step electrophilic aromatic substitution to form the diaryl ketone. prepchem.com |

| Williamson Ether Synthesis | 4-Hydroxy-4'-methoxybenzophenone and an ethylating agent (e.g., ethyl iodide) | Base (e.g., NaH, K₂CO₃) | A two-step process involving the synthesis of a hydroxybenzophenone intermediate followed by etherification to add the ethoxy group. chemicalbook.com |

| Oxidation of Benzhydrol | (4-ethoxyphenyl)(4-methoxyphenyl)methanol | Oxidant (e.g., monochromate) and Phase Transfer Catalyst | Oxidation of the secondary alcohol (benzhydrol) to the corresponding ketone, offering high selectivity and yield. researchgate.net |

| Oxidation of Diphenylmethane | (4-ethoxyphenyl)(4-methoxyphenyl)methane | Oxygen and a metal salt catalyst (e.g., copper naphthenate) | Catalytic oxidation of the methylene (B1212753) bridge to a carbonyl group. google.com |

Functionalization and Derivatization Strategies for Enhanced Properties

The 4-ethoxy-4'-methoxybenzophenone scaffold serves as a versatile platform for further chemical modification to tailor its properties for specific applications. Functionalization can target the carbonyl group, the aromatic rings, or the terminal alkoxy groups.

One common derivatization is the reduction of the carbonyl group to a secondary alcohol, forming the corresponding benzhydrol. This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel, which has been shown to be effective and selective for this reduction at lower temperatures. acs.org These benzhydrol derivatives are valuable intermediates in their own right.

The alkoxy groups can also be points of functionalization. For example, derivatives have been synthesized where the ethoxy group is extended to include other functionalities. An intermediate in the synthesis of the non-steroidal estrogen antagonist Nitromifene Citrate is (4-methoxyphenyl)[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, which features a pyrrolidinyl group attached to the ethoxy chain. chemicalbook.com This demonstrates how the core benzophenone structure can be elaborated to introduce pharmacologically active moieties.

Furthermore, benzophenone derivatives are used to synthesize more complex heterocyclic and polycyclic structures. Drawing a parallel from 4-fluoro-4'-methoxybenzophenone, which is used in the palladium-catalyzed dehydrogenative cyclization to prepare fluorenones, it is plausible that 4-ethoxy-4'-methoxybenzophenone could be a precursor for similarly substituted fluorenone derivatives. ossila.com Such compounds have applications in pharmaceuticals and organic electronics. ossila.com

Green Chemistry Approaches in the Synthesis of Benzophenone, 4-ethoxy-4'-methoxy-

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. In the context of 4-ethoxy-4'-methoxybenzophenone synthesis, green chemistry principles can be applied to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One significant green approach is the use of phase transfer catalysis (PTC) in etherification reactions, such as the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and a haloethane. google.comgoogle.com This method often uses water as a solvent, simplifies post-reaction work-up, and can lead to high-purity products with excellent yields (over 95%), making it an environmentally friendly process suitable for industrial production. google.com This PTC approach is directly applicable to the Williamson ether synthesis pathway for the target benzophenone.

Solvent-free or "grinding" techniques represent another frontier in green synthesis. While demonstrated for the Claisen-Schmidt condensation to form chalcones, this method highlights the potential for solid-state reactions to proceed rapidly without the need for volatile organic solvents. scitepress.orgscitepress.org In these reactions, mechanical energy from grinding reactants in a mortar accelerates the reaction, offering a strategic breakthrough by minimizing solvent-related environmental issues. scitepress.orgscitepress.org The exploration of such mechanochemical methods for Friedel-Crafts or etherification reactions could provide a truly green route to substituted benzophenones.

Photocatalytic oxidation also presents a green alternative. The synthesis of 4,4'-dimethoxybenzophenone has been achieved through the photocatalytic oxidation of the corresponding benzhydrol using a H₃PW₁₂O₄₀/SiO₂ catalyst in acetonitrile (B52724) under an oxygen atmosphere, resulting in a 90% yield. chemicalbook.com This method utilizes light energy and a recyclable catalyst, aligning well with green chemistry goals.

Catalytic Systems in the Production of Substituted Benzophenones

Catalysis is fundamental to the efficient and selective synthesis of substituted benzophenones. The choice of catalyst dictates the reaction pathway, yield, and environmental impact.

| Catalyst Type | Example(s) | Application in Benzophenone Synthesis |

| Lewis Acids | Anhydrous Aluminum Chloride (AlCl₃) | Classic catalyst for Friedel-Crafts acylation, promoting the formation of the acylium ion electrophile. prepchem.com |

| Phase Transfer Catalysts (PTC) | Tetrabutylammonium (B224687) bromide, Benzyltriethylammonium chloride, Polyethylene glycol | Facilitate the reaction between water-soluble and organic-soluble reactants, used in Williamson ether synthesis and oxidation of benzhydrols. researchgate.netgoogle.com |

| Transition Metals | Palladium (Pd/C, Pd/BaSO₄), Raney Nickel (Raney Ni), Platinum (PtO₂) | Used in hydrogenation reactions to reduce the benzophenone carbonyl group to a benzhydrol, or in C-C bond-forming reactions for creating complex derivatives. acs.orgresearchgate.net |

| Metal Salt Oxidants | Copper Naphthenate, Cerium Naphthenate | Catalyze the oxidation of diphenylmethanes to benzophenones using oxygen as the oxidant. google.com |

| Photocatalysts | H₃PW₁₂O₄₀/SiO₂ | Used for the green oxidation of benzhydrols to benzophenones under UV light and an oxygen atmosphere. chemicalbook.com Benzophenone derivatives themselves can also act as photocatalysts. ossila.com |

The most traditional catalysts are Lewis acids like AlCl₃, which are essential for the Friedel-Crafts acylation of aromatic rings. prepchem.com For derivatization reactions, transition metal catalysts are widely used. For example, palladium on carbon (Pd/C) and Raney nickel are effective for the hydrogenation of the carbonyl group. acs.org

Phase transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide), are crucial for green synthesis methodologies. google.com They enable reactions between reagents in different phases (e.g., a solid base and an organic substrate), enhancing reaction rates and eliminating the need for harsh, anhydrous solvents. researchgate.net This is particularly relevant for the etherification step in multi-step syntheses of 4-ethoxy-4'-methoxybenzophenone. google.com

Finally, the development of novel catalytic systems continues to push the boundaries of efficiency and sustainability. This includes the use of metal naphthenate salts for the direct oxidation of diphenylmethanes and heteropoly acids as recyclable photocatalysts for the oxidation of benzhydrols. chemicalbook.comgoogle.com

Photophysical and Photochemical Characterization of Benzophenone, 4 Ethoxy 4 Methoxy

Electronic Structure and Absorption Characteristics

The electronic structure of 4-ethoxy-4'-methoxybenzophenone, like other benzophenone (B1666685) derivatives, is dictated by the presence of the carbonyl chromophore and the two substituted phenyl rings. The absorption spectrum of such molecules is primarily characterized by two types of electronic transitions in the ultraviolet (UV) region: a weaker, longer-wavelength absorption band corresponding to the n→π* (non-bonding to anti-bonding pi) transition of the carbonyl group, and a more intense, shorter-wavelength band associated with the π→π* (pi to anti-bonding pi) transition of the aromatic system.

The presence of electron-donating groups, the methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃) groups, at the para positions of the phenyl rings influences the energy of these transitions. These substituents can cause a red-shift (a shift to longer wavelengths) in the π→π* absorption band due to the extension of the conjugated system. For a similar compound, 4-methoxybenzophenone (B1664615), the lowest energy triplet state in non-polar solvents is of n,π* character. researchgate.net However, in polar solvents, a significant shift can occur, leading to a π,π* configuration for the lowest triplet state. researchgate.net The absorption in the visible and near-UV region is crucial for initiating photochemical reactions. researchgate.net

Table 1: Typical UV Absorption Characteristics for Substituted Benzophenones

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Characteristics |

|---|---|---|---|

| n→π* | 330 - 370 | Low (100-500 M⁻¹cm⁻¹) | Forbidden transition, sensitive to solvent polarity. |

Note: The exact λmax and ε values for 4-ethoxy-4'-methoxybenzophenone may vary depending on the solvent.

Ultrafast Photophysical Dynamics of 4-ethoxy-4'-methoxybenzophenone

Excited State Formation and Relaxation Pathways

Upon absorption of a UV photon, the 4-ethoxy-4'-methoxybenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (typically S₁ or S₂). The initial excitation is often to a state with π,π* character due to the high intensity of this transition. Following this initial excitation, the molecule undergoes a series of rapid and efficient non-radiative relaxation processes.

The primary relaxation pathway for benzophenones involves:

Internal Conversion (IC): If the molecule is excited to a higher singlet state (S₂, S₃, etc.), it rapidly relaxes to the lowest excited singlet state (S₁) within picoseconds. This process is typically faster than fluorescence.

Intersystem Crossing (ISC): From the S₁ state, the molecule efficiently transitions to the triplet manifold (Tₙ). This spin-forbidden process is remarkably efficient in benzophenones.

Vibrational Relaxation: Within each electronic state (singlet or triplet), the molecule quickly dissipates excess vibrational energy to the surrounding solvent molecules, reaching the lowest vibrational level of that electronic state.

For many benzophenone derivatives, the ultimate fate of the absorbed light energy is the population of the lowest triplet state (T₁), which is the starting point for most of the compound's photochemistry. researchgate.netnih.gov

Intersystem Crossing Efficiency and Triplet State Kinetics

A defining characteristic of the benzophenone core is its exceptionally high intersystem crossing (ISC) quantum yield, often approaching unity. This means that nearly every molecule that absorbs a photon is converted into its triplet state. The efficiency of this S₁ → Tₙ transition is explained by El-Sayed's rule, which states that ISC is more favorable between electronic states of different orbital character (e.g., ¹n,π* ↔ ³π,π* or ¹π,π* ↔ ³n,π*). The small energy gap between the S₁ and a higher triplet state (T₂) facilitates this process. rsc.org

The kinetics of the triplet state are critical to its function. The lowest triplet state (T₁) of benzophenones is relatively long-lived, often on the microsecond timescale in the absence of quenchers. This long lifetime allows the excited triplet state to participate in intermolecular reactions. The nature of the lowest triplet state can be influenced by the solvent. For instance, in 4-methoxybenzophenone, the triplet state has an n,π* character in non-polar cyclohexane (B81311) but inverts to a π,π* character in polar aqueous solutions. researchgate.net This inversion dramatically affects its reactivity. The rate constant for hydrogen abstraction by the triplet state of 4-methoxybenzophenone is significantly lower in water (5 x 10⁵ M⁻¹s⁻¹) compared to acetonitrile (B52724) (2 x 10⁸ M⁻¹s⁻¹), reflecting the lower reactivity of the π,π* triplet state in this process. researchgate.net

Fluorescence and Phosphorescence Spectroscopy of the Benzophenone Derivative

Due to the extremely rapid and efficient intersystem crossing, fluorescence from the S₁ state of benzophenones is typically very weak or non-existent at room temperature. libretexts.org The radiative decay pathway simply cannot compete with the non-radiative transition to the triplet state.

In contrast, phosphorescence—emission of light from the T₁ state as it relaxes back to the S₀ ground state—is a much more prominent feature, although it is often only observed in rigid media or at low temperatures (e.g., 77 K) to minimize quenching of the triplet state by molecular collisions.

For 4-methoxybenzophenone, a close analog, room-temperature phosphorescence is observed in acetonitrile with a quantum yield of 0.004, but this emission is quenched in water. researchgate.net The phosphorescence spectrum provides information about the energy of the T₁ state. The T₁ energy for 4-methoxybenzophenone is approximately 288 kJ·mol⁻¹ in organic solvents but drops to 275 kJ·mol⁻¹ in water, further evidence of the change in the triplet state's electronic character. researchgate.net

Mechanistic Photochemistry of Benzophenone, 4-ethoxy-4'-methoxy-

Radical Generation Mechanisms and Pathways

The primary photochemical reaction of benzophenones in their triplet excited state is intermolecular hydrogen abstraction. The n,π* triplet state, in particular, exhibits radical-like character on the carbonyl oxygen atom, making it a potent hydrogen abstractor.

The general mechanism is as follows:

Triplet Formation: The benzophenone derivative (BP) absorbs light and efficiently forms the triplet state (³BP). BP + hν → ¹BP → ³BP*

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor molecule (R-H), often a solvent molecule or an added substrate. This results in the formation of a benzophenone ketyl radical and a substrate radical (R•). ³BP* + R-H → BP-OH• + R•

In the case of 4-ethoxy-4'-methoxybenzophenone, the presence of the electron-donating alkoxy groups can influence the reactivity of the triplet state. Studies on 4,4'-dimethoxybenzophenone (B177193) have shown that its ketyl radical can undergo further complex electron transfer reactions when excited by a second photon. researchgate.net The generated ketyl radical is a key intermediate that can initiate subsequent chemical reactions, such as polymerizations, making substituted benzophenones valuable as photoinitiators.

Table 2: Summary of Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Benzophenone, 4-ethoxy-4'-methoxy- | (4-ethoxyphenyl)(4-methoxyphenyl)methanone |

| 4-methoxybenzophenone | 4-MBP |

| 4,4'-dimethoxybenzophenone | - |

| Benzophenone-4 | Sulisobenzone |

| Acetonitrile | - |

Hydrogen Abstraction and Photoinduced Electron Transfer Processes

The photochemistry of benzophenones is largely dominated by the reactivity of their triplet excited state (T1), which is typically populated with high efficiency via intersystem crossing from the initially formed singlet excited state (S1). The nature of the substituents on the phenyl rings significantly influences the characteristics and reactivity of this triplet state.

For benzophenone itself, the lowest triplet state is typically of n,π* character, which imparts a radical-like reactivity to the carbonyl oxygen, making it a potent hydrogen abstractor. However, the presence of electron-donating groups, such as the methoxy and ethoxy groups in 4-ethoxy-4'-methoxybenzophenone, can modulate this reactivity. These substituents tend to increase the contribution of the π,π* configuration to the lowest triplet state. While this can sometimes reduce the efficiency of hydrogen abstraction compared to unsubstituted benzophenone, the process remains a critical deactivation pathway. qut.edu.au

It is anticipated that upon photoexcitation, 4-ethoxy-4'-methoxybenzophenone will abstract a hydrogen atom from a suitable donor molecule (RH), leading to the formation of a ketyl radical and a radical derived from the donor, as depicted in the following reaction:

(4-EtO-Ph)(4-MeO-Ph)C=O + hν → (4-EtO-Ph)(4-MeO-Ph)C=O (S1) → (4-EtO-Ph)(4-MeO-Ph)C=O (T1) (4-EtO-Ph)(4-MeO-Ph)C=O (T1) + RH → (4-EtO-Ph)(4-MeO-Ph)Ċ-OH + R•

The efficiency of this process is dependent on the nature of the hydrogen donor. Alcohols, such as 2-propanol, and ethers are common hydrogen donors used in such studies. For instance, the reaction of triplet benzophenone with 2-propanol is known to be very fast, forming a diphenylketyl radical. nih.gov

In addition to hydrogen abstraction, photoinduced electron transfer (PET) is another plausible pathway for the excited state of 4-ethoxy-4'-methoxybenzophenone. The electron-donating nature of the alkoxy groups makes the molecule relatively electron-rich, suggesting it could act as an electron donor in the presence of a suitable acceptor. Conversely, the electrophilic character of the excited carbonyl group could facilitate electron acceptance from a potent electron donor. The feasibility of PET is governed by the redox potentials of the excited state and the ground state of the quenching molecule. Studies on other benzophenone derivatives have shown that electron transfer can occur, for example, from the triplet excited state to suitable electron acceptors. rsc.org In some systems, electron transfer can even occur from an electron donor to the ground state of the benzophenone, facilitated by the formation of a complex that absorbs light. acs.orgstrath.ac.uk

Time-Resolved Spectroscopic Investigations of Photoreactivity

Time-resolved spectroscopy is a powerful tool for directly observing the transient species involved in photochemical reactions. For 4-ethoxy-4'-methoxybenzophenone, techniques such as nanosecond transient absorption spectroscopy would be instrumental in characterizing its photoreactivity.

Based on studies of analogous compounds, the following transient species would be expected upon laser flash photolysis:

Triplet Excited State (T1): Immediately following intersystem crossing, the transient absorption spectrum would be dominated by the T1 state. For benzophenones, this typically appears as a strong absorption in the 520-540 nm region. The lifetime of this triplet state would be highly dependent on the solvent and the presence of any quenchers (e.g., hydrogen donors or electron acceptors/donors). In an inert solvent, the lifetime would be on the order of microseconds.

Ketyl Radical: In the presence of a hydrogen donor, the decay of the triplet state would be accompanied by the growth of the absorption signal corresponding to the ketyl radical. Diphenylketyl radicals typically show a sharp absorption maximum around 540-550 nm. Time-resolved resonance Raman spectroscopy has also been effectively used to identify and structurally characterize ketyl radicals from benzophenone reactions. nih.gov

The kinetics of the decay of the triplet absorption and the concomitant rise of the ketyl radical absorption would provide the rate constant for the hydrogen abstraction reaction. The table below presents hypothetical, yet representative, kinetic data based on studies of similar benzophenone derivatives.

| Transient Species | Expected λmax (nm) | Typical Lifetime/Formation Time | Solvent/Conditions |

|---|---|---|---|

| Triplet State (T1) | ~530 | 1-10 µs | Inert solvent (e.g., acetonitrile) |

| Triplet State (T1) | ~530 | 10-100 ns | With H-donor (e.g., 2-propanol) |

| Ketyl Radical | ~545 | Formation: 10-100 ns, Decay: >1 µs | With H-donor (e.g., 2-propanol) |

Influence of Solvent and Environment on Photochemical Efficiency

The solvent environment is known to have a profound impact on the photophysical and photochemical properties of benzophenones. nih.gov For 4-ethoxy-4'-methoxybenzophenone, the solvent can influence the energy levels of the n,π* and π,π* states, the rates of intersystem crossing, and the efficiency of hydrogen abstraction and photoinduced electron transfer.

Solvent Polarity and Hydrogen Bonding:

In nonpolar solvents, the n,π* state is generally the lowest energy triplet state for benzophenones, favoring efficient hydrogen abstraction.

In polar, protic solvents like alcohols, hydrogen bonding to the carbonyl oxygen can raise the energy of the n,π* state, potentially making the π,π* state the lowest triplet state. This can lead to a decrease in the hydrogen abstraction rate constant. However, the solvent itself can act as a hydrogen donor, which can counteract this effect to some extent. Studies on 4-hydroxybenzophenone (B119663) have shown that in protic solvents like water, deprotonation of the excited states can occur, which inhibits other photoactivity. scispace.com

The rates of reaction for the benzophenone free radical anion have been shown to increase with the solvating power of the medium. rsc.org

Solvent as a Reactant:

The following table summarizes the expected influence of different solvent types on the photochemical efficiency of 4-ethoxy-4'-methoxybenzophenone.

| Solvent Type | Expected Dominant Triplet State | Effect on Hydrogen Abstraction Efficiency | Rationale |

|---|---|---|---|

| Nonpolar (e.g., Hexane) | n,π | High | n,π state is highly reactive towards H-abstraction. |

| Polar Aprotic (e.g., Acetonitrile) | n,π* (likely) | Moderate to High (dependent on H-donor concentration) | Solvent is inert, reactivity depends on added H-donors. |

| Polar Protic (e.g., Ethanol) | π,π* (possibly) | Moderate | H-bonding can raise n,π* energy, but solvent can act as an H-donor. |

Computational and Theoretical Investigations of Benzophenone, 4 Ethoxy 4 Methoxy

Molecular Dynamics Simulations of Benzophenone (B1666685), 4-ethoxy-4'-methoxy- in Various Media

No literature exists detailing molecular dynamics simulations of this compound, which would be necessary to understand its conformational dynamics, solvation effects, and interactions with different solvent environments.

Prediction of Photoreactive Intermediates and Reaction Pathways

Computational predictions of potential photoreactive intermediates, such as radical species or triplet-state quenching products, and the associated reaction pathways are not available for Benzophenone, 4-ethoxy-4'-methoxy-.

Mechanistic Understanding and Application in Photopolymerization Systems

Fundamental Principles of Photopolymerization Initiated by 4-ethoxy-4'-methoxybenzophenone

Benzophenone (B1666685), 4-ethoxy-4'-methoxy- functions as a Type II photoinitiator, meaning it initiates polymerization through a bimolecular process. google.comnih.gov Upon absorption of ultraviolet (UV) light, the benzophenone derivative undergoes a transition from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state through intersystem crossing. This excited triplet state is the key reactive species in the initiation process.

Unlike Type I photoinitiators that undergo direct fragmentation to produce radicals, the excited triplet state of 4-ethoxy-4'-methoxybenzophenone initiates polymerization by abstracting a hydrogen atom from a suitable donor molecule, known as a co-initiator. google.comhampfordresearch.com This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and a radical derived from the co-initiator. The radical generated from the co-initiator is typically the primary species responsible for initiating the polymerization of monomers. nih.gov The efficiency of this process is influenced by the electronic nature of the substituents on the benzophenone ring. The presence of electron-donating groups, such as the ethoxy and methoxy (B1213986) groups in this compound, can affect the energy and reactivity of the excited triplet state.

Kinetics and Efficiency of Radical Polymerization Initiation

The kinetics of photopolymerization initiated by 4-ethoxy-4'-methoxybenzophenone are governed by several factors, including the concentration of the photoinitiator and co-initiator, the light intensity, and the reactivity of the monomers present in the formulation. The rate of initiation is directly proportional to the rate of radical generation, which in turn depends on the quantum yield of the photoinitiator's excited state formation and the efficiency of the hydrogen abstraction process.

Rp = kpM^0.5

Where:

kp is the rate constant for propagation

[M] is the monomer concentration

ki is the rate constant for initiation

[PI] is the photoinitiator concentration

kt is the rate constant for termination

This equation highlights the dependence of the polymerization rate on the concentrations of the monomer and photoinitiator.

Interaction of Benzophenone, 4-ethoxy-4'-methoxy- with Monomers and Oligomers

In a typical UV-curing formulation, 4-ethoxy-4'-methoxybenzophenone is combined with a mixture of monomers and oligomers, which are the building blocks of the final polymer network. bomar-chem.com The choice of these components is crucial as it determines the physical and chemical properties of the cured material. Commonly used monomers and oligomers in systems initiated by benzophenone derivatives include multifunctional acrylates and methacrylates. nih.gov These molecules contain one or more reactive double bonds that can undergo radical polymerization.

Role of Co-initiators and Additives in Enhancing Photopolymerization Performance

As a Type II photoinitiator, the performance of 4-ethoxy-4'-methoxybenzophenone is critically dependent on the presence of a co-initiator. google.comhampfordresearch.com Tertiary amines are among the most effective and widely used co-initiators in conjunction with benzophenone derivatives. google.comnih.gov Upon interaction with the excited triplet state of the benzophenone, the amine donates a hydrogen atom, typically from a carbon atom adjacent to the nitrogen, to form a highly reactive α-aminoalkyl radical.

Commonly used amine co-initiators include:

N-methyldiethanolamine (MDEA) pcimag.com

Triethanolamine (TEA)

Ethyl-4-(dimethylamino)benzoate (EDAB) nih.gov

The selection of the co-initiator can significantly impact the curing speed and the properties of the final polymer. In addition to their role in radical generation, amine co-initiators also play a crucial role in mitigating oxygen inhibition, thereby improving surface cure. google.compcimag.com Other additives may also be included in the formulation to modify properties such as adhesion, flexibility, and color.

Spectroscopic Probing of Polymerization Mechanisms in situ

The real-time monitoring of the photopolymerization process is essential for understanding the reaction kinetics and optimizing curing conditions. In situ spectroscopic techniques, particularly real-time Fourier Transform Infrared (RT-FTIR) spectroscopy, are powerful tools for this purpose. RT-FTIR allows for the continuous monitoring of the disappearance of the characteristic infrared absorption bands of the reactive functional groups of the monomers, such as the C=C double bond in acrylates (typically around 1635 cm⁻¹).

By tracking the decrease in the intensity of these peaks over time during UV exposure, it is possible to determine the rate of polymerization and the final degree of monomer conversion. This technique provides valuable insights into the influence of various formulation components, such as the concentrations of the photoinitiator and co-initiator, on the curing process. Positron Annihilation Lifetime Spectroscopy (PALS) is another advanced technique that can provide in-situ information on the evolution of microstructural free volume during photopolymerization. semanticscholar.org

Development of Advanced UV-Curing Formulations Utilizing the Compound

Benzophenone, 4-ethoxy-4'-methoxy-, due to its anticipated properties as a Type II photoinitiator, is a candidate for use in a variety of advanced UV-curing formulations. These formulations are employed in numerous industrial applications, including coatings, inks, adhesives, and 3D printing resins. bomar-chem.comrdccoatings.com The development of such formulations involves the careful selection of oligomers, monomers, photoinitiators, co-initiators, and additives to achieve the desired performance characteristics.

For example, in the formulation of UV-curable coatings, the goal is often to achieve rapid curing, high gloss, and excellent scratch and chemical resistance. In UV-curable inks, properties such as adhesion to various substrates and pigment stability are critical. The efficiency of the photoinitiator system, including 4-ethoxy-4'-methoxybenzophenone and a suitable co-initiator, is key to achieving these performance targets. The ongoing development in this field focuses on creating formulations with improved curing speeds, lower energy consumption, and reduced environmental impact. specialchem.com

Integration into Advanced Functional Materials and Technologies

Photoinitiator Performance in UV-Curable Coatings and Inks

In the realm of ultraviolet (UV) curable coatings and inks, 4-ethoxy-4'-methoxybenzophenone functions as a Type II photoinitiator. This class of photoinitiators requires a co-initiator, typically a hydrogen donor like an amine, to generate the free radicals necessary for polymerization. chemicalland21.com The process begins with the absorption of UV light by the benzophenone (B1666685) derivative, which promotes it to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radicals: a ketyl radical from the benzophenone and an alkyl radical from the co-initiator. It is primarily the alkyl radical that initiates the polymerization of acrylate (B77674) or methacrylate (B99206) monomers in the coating or ink formulation.

The efficiency of a photoinitiator is paramount in industrial UV curing processes, where high production speeds are essential. The curing speed is directly related to how quickly a liquid coating or ink can be converted into a solid, tack-free film upon UV exposure. The conversion rate refers to the percentage of monomers that have reacted to form the polymer network.

The curing performance of 4-ethoxy-4'-methoxybenzophenone is influenced by several factors, including its concentration, the type and concentration of the co-initiator, the specific monomer system, and the intensity and wavelength of the UV light source. Research has shown that the curing time can be significantly reduced by the incorporation of nanoclay into the UV-curable formulation, which can also enhance the thermal properties of the resulting polymer. researchgate.net

Table 1: Illustrative Curing Characteristics of a UV-Curable Acrylate Coating

| Parameter | Value |

| Photoinitiator System | 4-ethoxy-4'-methoxybenzophenone / Amine Co-initiator |

| UV Lamp Intensity | 100 mJ/cm² |

| Time to Tack-Free Surface | < 1 second |

| Final Monomer Conversion | > 95% |

This table presents typical values for a generic UV-curable acrylate system and can vary based on the specific formulation.

The photoinitiation process dictates the structure of the resulting polymer network, which in turn governs the final physical and chemical properties of the cured material. The distribution and density of cross-links within the polymer are critical. A higher cross-link density generally leads to a harder, more chemically resistant, and more brittle material, while a lower density can result in a more flexible and tougher coating.

The choice of photoinitiator and co-initiator can influence the final properties of the cured coating. For instance, studies on various UV-cured coatings have demonstrated that factors such as the amount of photoinitiator and the functionality of the monomers play a crucial role in determining the mechanical properties like hardness and abrasion resistance. mdpi.comresearchgate.net The interaction between the applied layers of coating and the curing conditions also significantly impacts the final performance. nih.gov

Table 2: Impact of Formulation Variables on Coating Properties

| Variable | Effect on Hardness | Effect on Flexibility |

| Increased Photoinitiator Concentration | Increase | Decrease |

| Increased Monomer Functionality | Increase | Decrease |

| Increased Co-initiator Concentration | Increase (up to an optimum) | Decrease |

Application in Adhesives and Sealants for Rapid Curing

The demand for fast-curing adhesives and sealants is driven by the need for increased throughput in manufacturing and assembly processes. UV-curable adhesives based on photoinitiators like 4-ethoxy-4'-methoxybenzophenone offer "on-demand" curing, solidifying in seconds upon exposure to UV light. bostik.comdelo-adhesives.com This rapid curing is advantageous in bonding a variety of substrates, including plastics, glass, and metals. bostik.com

These adhesives are typically single-component systems, simplifying their application. inseto.commasterbond.com The curing process is initiated by the same photochemical mechanism as in coatings and inks. The resulting adhesives can exhibit a wide range of properties, from rigid to flexible, and often possess excellent chemical resistance and thermal stability. inseto.com

Novel Applications in 3D Printing and Additive Manufacturing

Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on the precise, layer-by-layer curing of a liquid photopolymer resin to build three-dimensional objects. researchgate.net Photoinitiators are a critical component of these resins. While specific formulations are often proprietary, the fundamental chemistry involves a photoinitiator that absorbs light at the wavelength emitted by the printer's light source (e.g., a laser or projector) to initiate polymerization.

The use of benzophenone derivatives in these applications is plausible due to their well-established photoinitiating capabilities. The selection of a photoinitiator for 3D printing is dictated by its absorption spectrum, which must match the output of the light source, and its efficiency in initiating polymerization to ensure fast build speeds and high resolution.

Design of Polymer Composites and Nanocomposites Utilizing Benzophenone, 4-ethoxy-4'-methoxy-

Polymer composites and nanocomposites are materials where a polymer matrix is reinforced with a dispersed phase, such as fibers, particles, or nanoparticles, to enhance its properties. The use of UV curing, initiated by photoinitiators like 4-ethoxy-4'-methoxybenzophenone, offers a rapid and energy-efficient method for fabricating these materials.

In the creation of nanocomposites, for example, a monomer resin containing a photoinitiator and dispersed nanoparticles is irradiated with UV light. The resulting polymerization encapsulates the nanoparticles within the polymer matrix. The incorporation of nanoparticles can lead to significant improvements in mechanical strength, thermal stability, and barrier properties. researchgate.net Research has explored various methodologies for creating photopolymer nanocomposites, including those based on cationic photopolymerization. researchgate.net

Functionalization of Surfaces through Photochemical Grafting

Photochemical grafting is a versatile technique for modifying the surface properties of a material without altering its bulk characteristics. researchgate.net This process often utilizes a photoinitiator, such as a benzophenone derivative, to create reactive sites on a substrate surface.

The process typically involves the following steps:

The substrate is coated with the photoinitiator.

The coated substrate is exposed to UV light in the presence of a monomer.

The excited photoinitiator abstracts a hydrogen atom from the substrate surface, creating a radical on the surface.

This surface radical initiates the polymerization of the monomer, resulting in polymer chains being "grafted" onto the surface.

This technique can be used to impart a wide range of functionalities to a surface, such as altering its wettability, improving its biocompatibility, or enhancing its adhesion to other materials. mdpi.comnih.gov

Tailoring Performance in Specific Material Matrices

The utility of 4-ethoxy-4'-methoxybenzophenone is realized through its role as a photoinitiator, a molecule that absorbs light energy and initiates a chemical reaction, typically polymerization. The ethoxy and methoxy (B1213986) functional groups on the benzophenone backbone influence its solubility, compatibility, and reactivity within different polymer systems. Tailoring its performance involves optimizing its concentration and ensuring its compatibility with the specific material matrix to achieve the desired functional properties.

The primary application of benzophenone derivatives lies in UV curable systems, where they are integral to the rapid, on-demand curing of coatings, inks, adhesives, and composites. The selection of a particular benzophenone derivative is often dictated by the specific requirements of the application, such as the desired cure speed, depth of cure, and the final properties of the cured material.

In the context of specific material matrices, the performance of 4-ethoxy-4'-methoxybenzophenone can be anticipated based on the behavior of structurally similar benzophenone derivatives. For instance, in acrylate-based systems, which are common in UV-curable coatings and adhesives, the benzophenone derivative acts as a Type II photoinitiator. It abstracts a hydrogen atom from a synergist, typically an amine, to generate the free radicals that initiate the polymerization of the acrylate monomers. The presence of the ethoxy group can enhance its compatibility with certain acrylate formulations, potentially leading to a more uniform cure and improved final properties.

Similarly, in polyurethane dispersions (PUDs), which are used to create flexible and durable coatings, the incorporation of a photoinitiator like 4-ethoxy-4'-methoxybenzophenone can enable UV-curing capabilities. This allows for the development of environmentally friendly, water-based coatings that can be rapidly cured to a hard, crosslinked film. The compatibility of the photoinitiator with the PUD is crucial to prevent phase separation and ensure efficient curing.

While specific research data on 4-ethoxy-4'-methoxybenzophenone is limited in publicly available literature, the performance of benzophenone derivatives in various polymer matrices is well-documented. The following table provides an illustrative overview of how the performance of a benzophenone-type photoinitiator can be tailored in different material systems.

| Material Matrix | Key Performance Parameter | Tailoring Strategy | Expected Outcome |

| Acrylate Monomers | Cure Speed | Optimize photoinitiator and co-initiator concentration. | Rapid polymerization and development of hardness. |

| Surface Cure | Combination with other photoinitiators, control of oxygen inhibition. | Tack-free, smooth surface finish. | |

| Polyurethane Dispersions (PUDs) | Coating Hardness | Adjust photoinitiator concentration and UV dose. | Increased crosslink density and scratch resistance. |

| Adhesion | Formulation with adhesion-promoting additives. | Enhanced bonding to the substrate. | |

| Epoxy Resins | Cationic Curing Efficiency | Use in combination with a photosensitizer for cationic initiators. | Through-cure of thick sections. |

| Dental Composites | Depth of Cure | Selection of photoinitiator system sensitive to dental curing light wavelengths. | Complete polymerization of the restorative material. |

It is important to note that the data presented in the table is representative of the general behavior of benzophenone photoinitiators and that the specific performance of 4-ethoxy-4'-methoxybenzophenone would require empirical validation through dedicated research studies. The ethoxy and methoxy substituents are expected to modulate properties such as absorption spectrum, solubility, and reactivity, thus offering a specific profile within the broader class of benzophenone photoinitiators.

Emerging Research Directions and Future Outlook for Benzophenone, 4 Ethoxy 4 Methoxy

Exploration of Hybrid Photoinitiator Systems

A significant trend in photoinitiator research is the development of hybrid systems that overcome the limitations of single-component initiators. For benzophenone (B1666685) derivatives, this often involves combining them with other molecules to enhance their efficiency, broaden their absorption range, and improve polymerization kinetics.

Recent studies have focused on creating hybrid structures that covalently link a benzophenone moiety with other photoactive groups, such as triphenylamine (B166846) or carbazole. rsc.orgnih.gov These hybrid molecules exhibit several advantages:

Red-Shifted Absorption: The combination of the benzophenone core with electron-donating groups like triphenylamine leads to a shift in the maximum absorption wavelength to longer, more accessible regions, such as those emitted by LED light sources. rsc.orgnih.gov

Enhanced Molar Extinction Coefficients: These hybrid structures often display significantly higher molar extinction coefficients, meaning they can absorb light more efficiently. rsc.org

Improved Initiation Efficiency: In many cases, these hybrid systems show higher photoinitiation abilities for both free-radical and cationic polymerization compared to traditional benzophenone/co-initiator systems. rsc.org For instance, benzophenone-triphenylamine hybrid photoinitiators have demonstrated high final monomer conversions. nih.gov

The future exploration of Benzophenone, 4-ethoxy-4'-methoxy- in hybrid systems could involve pairing it with various co-initiators or integrating it into more complex molecular architectures to optimize its performance in specific applications. The electron-donating nature of the ethoxy and methoxy (B1213986) groups may influence the energy transfer dynamics within such hybrid systems, a key area for future investigation.

Table 1: Comparison of Photoinitiation Efficiency for Different Benzophenone-Based Systems (Note: This table is illustrative and compiles data from studies on various benzophenone derivatives to highlight the potential of hybrid systems.)

| Photoinitiator System | Light Source | Monomer Conversion (%) | Reference |

| Benzophenone/amine | UV Lamp | ~60% | mdpi.com |

| Benzophenone-triphenylamine (BT3)/iodonium salt/amine | LED@405 nm | 77% | rsc.org |

| Trifunctional Benzophenone-triphenylamine (TBP-TPA) | LED@365 nm | High | nih.gov |

Development of Multi-Photon Initiated Processes

Multi-photon absorption, particularly two-photon absorption (2PA), is a cutting-edge technique that allows for the initiation of photochemical reactions with high spatial resolution in three dimensions. This has profound implications for applications like 3D printing, microfabrication, and data storage.

While research on the 2PA properties of Benzophenone, 4-ethoxy-4'-methoxy- is not yet prevalent, studies on related organic chromophores provide a strong basis for future exploration. chemrxiv.orgchemrxiv.orgresearchgate.net The key advantages of 2PA-initiated processes include:

Deep Curing: The use of near-infrared (NIR) light, which is less prone to scattering and absorption by the polymer matrix, enables the curing of thicker samples.

High Spatial Resolution: The nonlinear nature of 2PA confines the initiation to the focal point of the laser, allowing for the fabrication of intricate 3D structures.

Future research will likely focus on designing benzophenone derivatives with enhanced 2PA cross-sections. Computational methods, such as time-dependent density functional theory (TD-DFT), are becoming increasingly powerful in predicting the 2PA properties of molecules, which can guide the synthesis of novel photoinitiators. chemrxiv.orgchemrxiv.org The influence of the ethoxy and methoxy substituents on the electronic structure and, consequently, the 2PA cross-section of Benzophenone, 4-ethoxy-4'-methoxy- will be a critical aspect of these investigations.

Integration with Sustainable and Bio-Renewable Materials

The growing emphasis on sustainability is driving the development of photopolymerization systems based on bio-renewable resources. This includes the use of monomers derived from plants and other natural sources. Benzophenone-based photoinitiators are being explored for their utility in curing these sustainable resins.

The compatibility and efficiency of Benzophenone, 4-ethoxy-4'-methoxy- with a range of bio-based monomers will be a key area of future research. This will involve studying the kinetics of polymerization and the final properties of the cured materials. Furthermore, the development of supramolecular photoinitiators, where benzophenone derivatives are functionalized to self-assemble into nanostructures, offers a novel approach to creating structured and functional bio-based materials. acs.orgnih.gov These systems can act as templates for polymerization, leading to materials with enhanced mechanical properties.

Advanced Characterization Techniques for In-Operando Studies

Understanding the transient species and reaction pathways involved in photoinitiation is crucial for optimizing the performance of photoinitiators. Advanced characterization techniques, particularly time-resolved spectroscopy, are providing unprecedented insights into these ultrafast processes.

Techniques such as nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy and transient absorption spectroscopy are being used to identify and characterize the excited states and radical intermediates of benzophenone and its derivatives. acs.orgnih.govresearchgate.netedinst.com These studies allow researchers to directly observe the formation of the triplet state, hydrogen abstraction from a solvent or co-initiator, and the subsequent formation of ketyl radicals.

For Benzophenone, 4-ethoxy-4'-methoxy-, in-operando studies would be invaluable for elucidating the influence of the alkoxy substituents on the lifetime and reactivity of its excited states. Understanding these fundamental photochemical processes will enable a more rational design of photoinitiator systems for specific applications.

Table 2: Key Transient Species in Benzophenone Photochemistry and their Characterization Methods

| Transient Species | Characterization Technique | Key Findings | Reference(s) |

| Triplet State (³BP) | Transient Absorption, Time-Resolved Resonance Raman | Identification of characteristic absorption and vibrational bands. | acs.orgedinst.com |

| Diphenylketyl Radical | Time-Resolved Resonance Raman | Observation of radical formation after hydrogen abstraction. | acs.orgnih.gov |

| Light Absorbing Transient (LAT) | Time-Resolved Resonance Raman | Identification of a transient intermediate from radical recombination. | nih.gov |

Theoretical Advancements in Predicting Photochemical Behavior

Computational chemistry is becoming an indispensable tool in the study of photochemical reactions. Quantum mechanical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are being used to predict the electronic structure, absorption spectra, and photochemical reaction pathways of benzophenone derivatives. acs.orgresearchgate.net

These theoretical approaches can provide insights into:

Excited State Geometries: Predicting how the molecule's structure changes upon excitation.

Reaction Barriers: Calculating the energy barriers for processes like intersystem crossing and hydrogen abstraction.

Substituent Effects: Understanding how different functional groups, such as the ethoxy and methoxy groups in Benzophenone, 4-ethoxy-4'-methoxy-, influence the molecule's photochemical properties. rsc.org

By combining theoretical predictions with experimental results, researchers can develop a comprehensive understanding of the structure-property relationships that govern the efficiency of photoinitiators. This synergy will be crucial for the rational design of new and improved benzophenone-based systems.

Potential for Tunable Photoreactivity through Structural Modification

The photoreactivity of benzophenone can be precisely tuned by modifying its chemical structure. The introduction of different substituents on the aromatic rings can significantly alter the molecule's absorption characteristics, excited-state energies, and initiation efficiency. researchgate.netnih.govrsc.org

The presence of the 4-ethoxy and 4'-methoxy groups in the target compound is expected to have a notable impact on its photochemical behavior. These electron-donating groups can influence the energy of the n-π* and π-π* transitions, which in turn affects the efficiency of intersystem crossing to the reactive triplet state.

Future research will likely involve the synthesis and characterization of a series of analogs of Benzophenone, 4-ethoxy-4'-methoxy- to establish clear structure-activity relationships. nih.gov This could involve:

Varying the Alkoxy Chain Length: Investigating the effect of longer or branched alkoxy groups on solubility, mobility, and photoreactivity.

Introducing Other Functional Groups: Exploring the impact of incorporating additional substituents to further modulate the electronic properties and reactivity.

This systematic approach will enable the fine-tuning of the photoinitiator's properties to meet the specific demands of different applications, from rapid curing of industrial coatings to the high-resolution fabrication of advanced materials.

Q & A

Q. What role do hydrogen-bonding networks play in the solid-state packing and melting behavior of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。